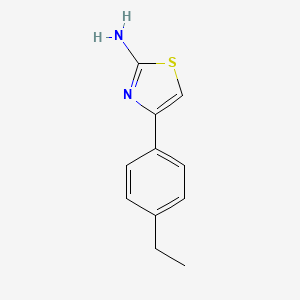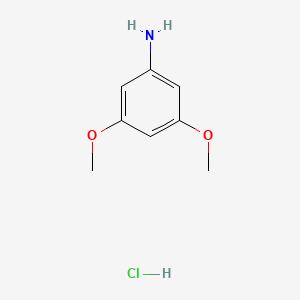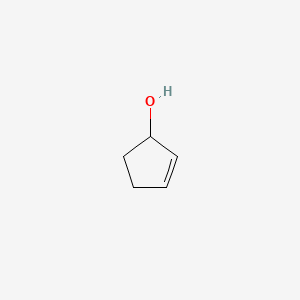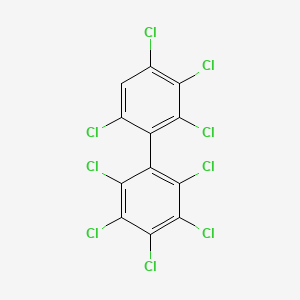
2,2',3,3',4,4',5,6,6'-非氯联苯
描述
2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It has a molecular formula of C12HCl9 and a molecular weight of 464.21 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl consists of two benzene rings connected by a single bond, with nine chlorine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis
2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl has a melting point of approximately 193.25°C and a boiling point of approximately 538.81°C . It has a density of approximately 1.7750 and a refractive index of approximately 1.6430 .科学研究应用
- PCBs, including “2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl”, were used in electrical transformers and capacitors due to their chemical stability and insulating properties .
- They were used as dielectric fluids, which are insulating materials that do not conduct electricity but can be polarized by an applied electric field .
- PCBs were used as hydraulic fluids . These are the medium by which power is transferred in hydraulic machinery.
- PCBs have been studied for their environmental impact and toxicity .
- Due to their persistence in the environment and potential health risks, the production of PCBs has been largely phased out .
Electrical Transformers and Capacitors
Hydraulic Fluids
Plasticizer in Synthetic Resins
Paint, Ink, and Surface Coatings
Environmental Impact and Toxicity Studies
Thermodynamic Property Data
- PCBs, including “2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl”, were used in electrical transformers and capacitors due to their chemical stability and insulating properties .
- They were used as dielectric fluids, which are insulating materials that do not conduct electricity but can be polarized by an applied electric field .
- PCBs were used as hydraulic fluids . These are the medium by which power is transferred in hydraulic machinery.
- PCBs have been studied for their environmental impact and toxicity .
- Due to their persistence in the environment and potential health risks, the production of PCBs has been largely phased out .
Electrical Transformers and Capacitors
Hydraulic Fluids
Plasticizer in Synthetic Resins
Paint, Ink, and Surface Coatings
Environmental Impact and Toxicity Studies
Thermodynamic Property Data
属性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,6-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl9/c13-2-1-3(14)6(15)7(16)4(2)5-8(17)10(19)12(21)11(20)9(5)18/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDPIDTZOQGPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074172 | |
| Record name | 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl | |
CAS RN |
52663-79-3 | |
| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,6,6'-NONACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OQL9ZK2JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



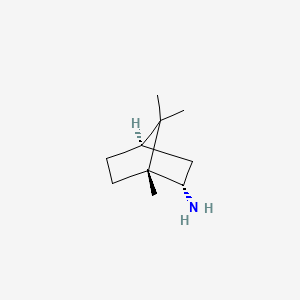
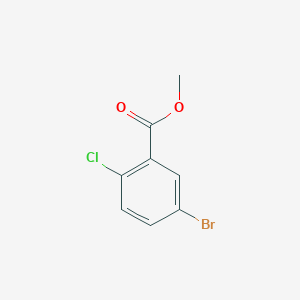
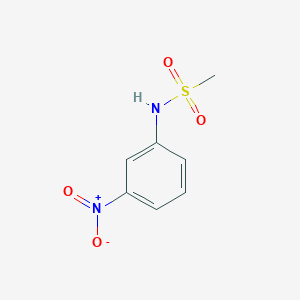
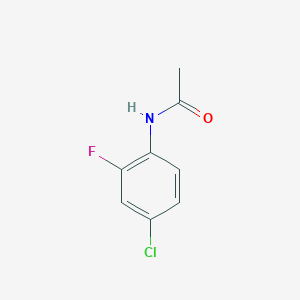
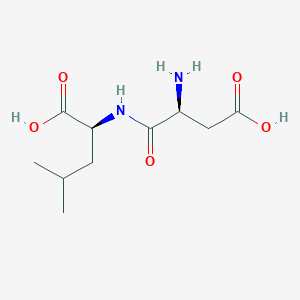
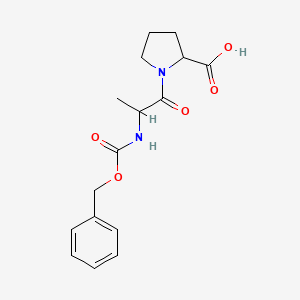
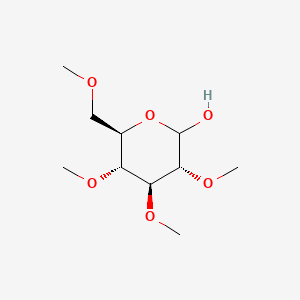
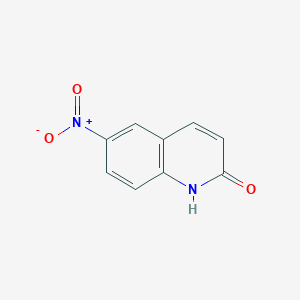
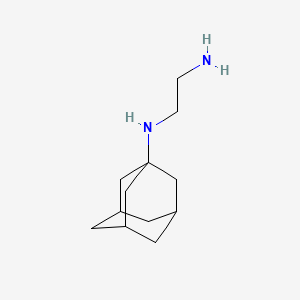
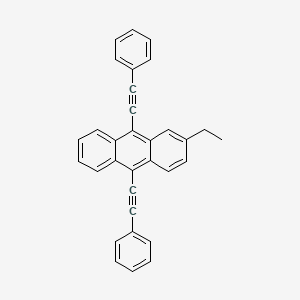
![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)
